![molecular formula C12H19N3O3 B1442715 Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate CAS No. 874196-88-0](/img/structure/B1442715.png)
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate
Overview
Description
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The molecule also contains an ethyl group and a morpholinoethyl group attached to the pyrazole ring. Morpholino groups are often used in medicinal chemistry due to their ability to mimic the natural molecular shape of peptides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl group, and a morpholinoethyl group. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present on the ring. The presence of the morpholinoethyl group could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the morpholinoethyl group could potentially increase the polarity and solubility of the compound .Scientific Research Applications
Boronic Acid Derivatives Synthesis
This compound is utilized in the synthesis of boronic acid derivatives, which are crucial in the development of Suzuki coupling reactions . These reactions are fundamental in creating complex organic molecules, often used in pharmaceuticals and agrochemicals .
Carbodiimide Chemistry
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: is involved in carbodiimide chemistry, where it acts as a stabilizing agent for carboxylic acid functionalities in gas-phase ion/ion reactions. This is particularly useful in mass spectrometry for the selective modification of carboxylic acid groups .
Urea Derivatives Formation
It’s used in the formation of urea derivatives, which have a wide range of applications, including the development of novel pharmaceuticals and agrochemicals. Urea derivatives can act as enzyme inhibitors or receptor agonists/antagonists .
Future Directions
properties
IUPAC Name |
ethyl 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-2-18-12(16)11-9-13-15(10-11)4-3-14-5-7-17-8-6-14/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLRHCUGMOZGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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